hDHODH-IN-13: A Potent Inhibitor of Pyrimidine Synthesis for Inflammatory Bowel Disease Research
hDHODH-IN-13: A Potent Inhibitor of Pyrimidine Synthesis for Inflammatory Bowel Disease Research
An In-depth Technical Guide
This guide provides a comprehensive technical overview of hDHODH-IN-13, a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental use, and therapeutic potential of this compound, particularly in the context of inflammatory bowel disease (IBD).
Introduction
hDHODH-IN-13 (also referred to as compound w2) is a small molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and its upregulation is a hallmark of rapidly proliferating cells, including activated lymphocytes implicated in autoimmune diseases like IBD. By inhibiting hDHODH, hDHODH-IN-13 effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and suppression of immune cell proliferation.[3][4]
It is important to note that the designation "hDHODH-IN-13" has been used for at least two distinct chemical entities. This guide focuses on the compound with CAS number 3032611-13-2 , which exhibits potent inhibition of human DHODH with an IC50 of 173.4 nM.[1][2] Another compound, with CAS number 1364791-86-5, has been described as a weaker inhibitor of rat liver DHODH (IC50 = 4.3 µM).[5]
Mechanism of Action
hDHODH-IN-13 exerts its biological effects by directly inhibiting the enzymatic activity of hDHODH. This enzyme is located on the inner mitochondrial membrane and catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[6] This reaction is coupled to the mitochondrial electron transport chain. Inhibition of hDHODH by hDHODH-IN-13 leads to a depletion of downstream pyrimidine nucleotides (UMP, CTP, TTP), which are crucial for nucleic acid synthesis and other cellular processes.[7] The resulting pyrimidine starvation leads to the activation of cellular stress pathways, cell cycle arrest, and apoptosis, particularly in highly proliferative cells that are dependent on de novo pyrimidine synthesis.[4][8]
Quantitative Data
The following tables summarize the available quantitative data for hDHODH-IN-13 (CAS 3032611-13-2).
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Species | Reference |
| IC50 | 173.4 nM | Human | [1][2] |
Table 2: In Vivo Efficacy in a DSS-induced Colitis Mouse Model
| Parameter | Treatment | Result | Reference |
| Disease Activity Index (DAI) | w2 (hDHODH-IN-13) | Dose-dependent reduction | [2] |
| Colon Length | w2 (hDHODH-IN-13) | Significant preservation | [2] |
| Myeloperoxidase (MPO) Activity | w2 (hDHODH-IN-13) | Significant reduction | [2] |
Table 3: Pharmacokinetic Properties in Mice
| Parameter | Value | Route | Reference |
| Tmax | 2 h | Oral | [2] |
| Cmax | 1.8 µM (at 10 mg/kg) | Oral | [2] |
| AUC(0-t) | 14.9 µM·h (at 10 mg/kg) | Oral | [2] |
| Bioavailability (F) | 35.6% | Oral | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of hDHODH-IN-13 in research. Below are representative protocols for key assays.
hDHODH Enzymatic Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified hDHODH.
Materials:
-
Recombinant human DHODH (hDHODH)
-
hDHODH-IN-13
-
L-Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or a soluble analog like decylubiquinone
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hDHODH-IN-13 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of hDHODH-IN-13 to the wells. Include a vehicle control (DMSO) and a positive control (a known hDHODH inhibitor).
-
Add a solution of CoQ10 and DCIP to each well.
-
Add the purified hDHODH enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-Dihydroorotate.
-
Immediately monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of hDHODH-IN-13 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of hDHODH-IN-13 on the proliferation of cultured cells.
Materials:
-
A rapidly proliferating cell line (e.g., a lymphocyte or cancer cell line)
-
hDHODH-IN-13
-
Complete cell culture medium
-
Uridine (for rescue experiments)
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of hDHODH-IN-13 in complete cell culture medium.
-
For rescue experiments, prepare a parallel set of dilutions containing a final concentration of uridine (e.g., 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of hDHODH-IN-13 (with or without uridine). Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of hDHODH-IN-13's mechanism and experimental application.
Caption: De Novo Pyrimidine Biosynthesis Pathway and Inhibition by hDHODH-IN-13.
Caption: Experimental Workflow for hDHODH Enzymatic Inhibition Assay.
Caption: Cellular Consequences of hDHODH Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
